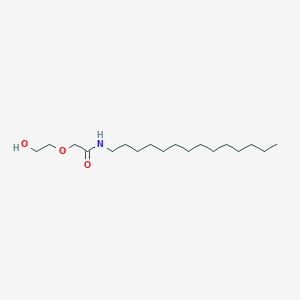
2-(2-Hydroxyethoxy)-N-tetradecylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxyethoxy)-N-tetradecylacetamide is an organic compound with a complex structure that includes a long alkyl chain and a hydroxyethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethoxy)-N-tetradecylacetamide typically involves the reaction of tetradecylamine with 2-(2-chloroethoxy)ethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
Tetradecylamine+2-(2-chloroethoxy)ethanol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxyethoxy)-N-tetradecylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-(2-Hydroxyethoxy)-N-tetradecylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is used in the formulation of personal care products, such as shampoos and lotions, due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxyethoxy)-N-tetradecylacetamide involves its interaction with cell membranes and proteins. The hydroxyethoxy group allows the compound to form hydrogen bonds with biological molecules, while the long alkyl chain can insert into lipid bilayers, disrupting membrane integrity and function. This dual action contributes to its antimicrobial and surfactant properties.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Hydroxyethoxy)ethylamine: Similar in structure but lacks the long alkyl chain.
N-tetradecylacetamide: Similar in structure but lacks the hydroxyethoxy group.
2-(2-Hydroxyethoxy)ethanol: Similar in structure but lacks the amide group.
Uniqueness
2-(2-Hydroxyethoxy)-N-tetradecylacetamide is unique due to the combination of its hydroxyethoxy group and long alkyl chain, which confer both hydrophilic and hydrophobic properties. This amphiphilic nature makes it an effective surfactant and antimicrobial agent, distinguishing it from other similar compounds.
Propiedades
Número CAS |
66280-29-3 |
|---|---|
Fórmula molecular |
C18H37NO3 |
Peso molecular |
315.5 g/mol |
Nombre IUPAC |
2-(2-hydroxyethoxy)-N-tetradecylacetamide |
InChI |
InChI=1S/C18H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-18(21)17-22-16-15-20/h20H,2-17H2,1H3,(H,19,21) |
Clave InChI |
HIQSJERSGFAFRO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCNC(=O)COCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


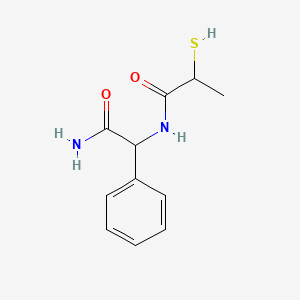
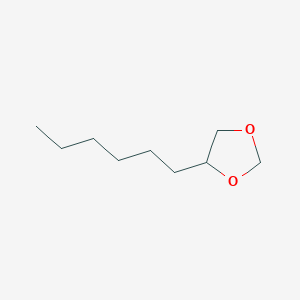


![4-(Dichloroacetyl)-1lambda~6~-thia-4-azaspiro[4.5]decane-1,1-dione](/img/structure/B14470738.png)
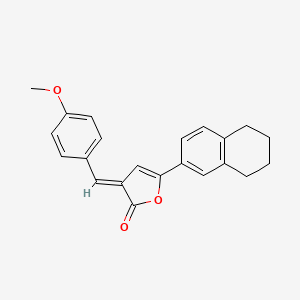
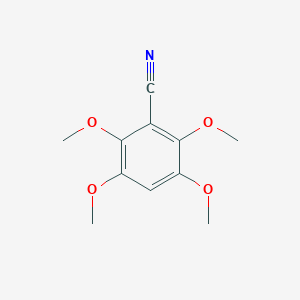
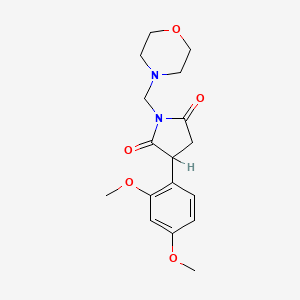

![barium(2+);3-chloro-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B14470765.png)
![2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;sulfate](/img/structure/B14470768.png)
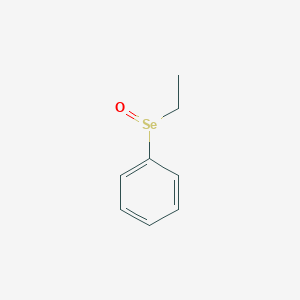
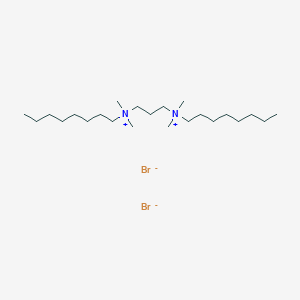
![1,3-Dimethyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14470786.png)
